molecular formula C18H19NO2 B2746106 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone CAS No. 478261-92-6

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone

Cat. No.: B2746106
CAS No.: 478261-92-6
M. Wt: 281.355
InChI Key: DCIZTPFUBXOHGO-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone is an organic compound with a unique structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a 3,3-dimethyl-2-azetanone moiety

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Preparation Methods

The synthesis of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and 3,3-dimethyl-2-azetidinone.

    Reaction Conditions: The key step involves the condensation of 4-(benzyloxy)benzaldehyde with 3,3-dimethyl-2-azetidinone under acidic or basic conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to increase yield and purity.

Chemical Reactions Analysis

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures and solvents to facilitate these reactions.

    Major Products: The major products formed depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in cellular processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[4-(Benzyloxy)phenyl]-3,3-dimethyl-2-azetanone can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like 4-(benzyloxy)phenylacetic acid and 1-(benzyloxy)-4-isocyanatobenzene share structural similarities.

    Uniqueness: The presence of the 3,3-dimethyl-2-azetanone moiety distinguishes it from other benzyloxyphenyl derivatives, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-1-(4-phenylmethoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-18(2)13-19(17(18)20)15-8-10-16(11-9-15)21-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIZTPFUBXOHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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